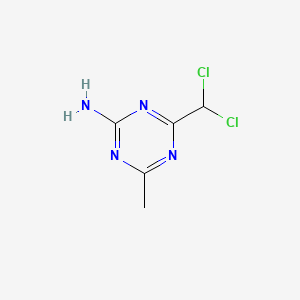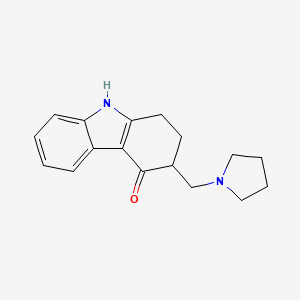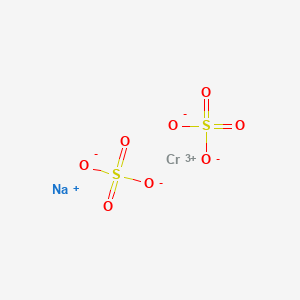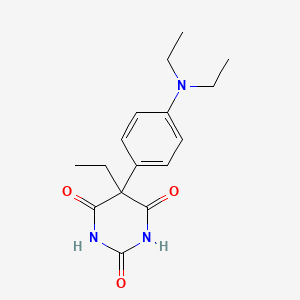
Bio-11-ctp
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bio-11-cytidine-5’-triphosphate: (Bio-11-CTP) is a biotin-labeled nucleotide analog that can replace cytidine-5’-triphosphate (CTP) in in vitro transcription reactions catalyzed by T3, T7, or SP6 RNA polymerases . The biotin-labeled RNA transcripts produced by these reactions are suitable for a wide range of applications such as nucleic acid hybridization, sequencing, and genome analysis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Bio-11-CTP is synthesized by incorporating biotin into the cytidine-5’-triphosphate molecule. The reaction typically involves the use of biotinylated nucleotides and RNA polymerases . The reaction conditions include:
Temperature: 37°C
Reaction Time: 6 hours or more (overnight incubation may increase yields)
Reagents: ATP, GTP, CTP, UTP, this compound, T7 RNA Polymerase, and DNase I.
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The biotin-labeled RNA probes are then purified and stored at -20°C to maintain stability .
Analyse Des Réactions Chimiques
Types of Reactions: Bio-11-CTP undergoes various types of reactions, including:
Substitution Reactions: this compound can replace CTP in transcription reactions.
Hybridization Reactions: The biotin-labeled RNA probes hybridize with target nucleic acids.
Common Reagents and Conditions:
Reagents: Streptavidin, avidin, anti-biotin antibody, fluorophore conjugates, enzyme conjugates.
Conditions: The reactions are typically carried out in aqueous solutions at physiological pH.
Major Products:
Biotin-labeled RNA Probes: These probes are used for various molecular biology applications.
Applications De Recherche Scientifique
Bio-11-CTP has a wide range of scientific research applications, including:
Nucleic Acid Hybridization: Used in hybridization assays to detect specific nucleic acid sequences.
Sequencing: Utilized in sequencing reactions to label RNA transcripts.
Genome Analysis: Employed in genome analysis to study gene expression and regulation.
In Situ Hybridization: Used in in situ hybridization to visualize specific RNA sequences within cells.
Gene Expression Microarrays: Applied in gene expression microarrays to study the expression levels of multiple genes simultaneously.
Mécanisme D'action
Bio-11-CTP exerts its effects by incorporating biotin into RNA transcripts during in vitro transcription reactions. The biotin-labeled RNA probes can then be detected using streptavidin, avidin, or anti-biotin antibodies . The detection can be direct (e.g., excitation of a fluorophore conjugated to streptavidin) or indirect (e.g., using an enzyme conjugate that produces an insoluble colored precipitate) .
Comparaison Avec Des Composés Similaires
Bio-11-uridine-5’-triphosphate (Bio-11-UTP): Another biotin-labeled nucleotide analog used in similar applications.
Bio-16-uridine-5’-triphosphate (Bio-16-UTP): A biotin-labeled nucleotide analog with a longer biotin linker.
Uniqueness: Bio-11-CTP is unique due to its ability to replace CTP in transcription reactions and produce biotin-labeled RNA probes with high target specificity and sensitivity . The single-stranded RNA probes offer selectivity unavailable with double-stranded DNA probes, making them more efficient in hybridization reactions .
Propriétés
Formule moléculaire |
C28H42Li4N7O17P3S |
|---|---|
Poids moléculaire |
901.5 g/mol |
Nom IUPAC |
tetralithium;[[[(2R,3S,4R,5R)-5-[5-[(E)-3-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]prop-1-enyl]-4-amino-2-oxopyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C28H46N7O17P3S.4Li/c29-25-16(13-35(28(41)34-25)26-24(39)23(38)18(50-26)14-49-54(45,46)52-55(47,48)51-53(42,43)44)7-6-12-31-20(36)9-2-1-5-11-30-21(37)10-4-3-8-19-22-17(15-56-19)32-27(40)33-22;;;;/h6-7,13,17-19,22-24,26,38-39H,1-5,8-12,14-15H2,(H,30,37)(H,31,36)(H,45,46)(H,47,48)(H2,29,34,41)(H2,32,33,40)(H2,42,43,44);;;;/q;4*+1/p-4/b7-6+;;;;/t17-,18+,19-,22-,23+,24+,26+;;;;/m0..../s1 |
Clé InChI |
BGCNWIMWWJYKPN-ZACRTJDRSA-J |
SMILES isomérique |
[Li+].[Li+].[Li+].[Li+].C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCC(=O)NC/C=C/C3=CN(C(=O)N=C3N)[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)NC(=O)N2 |
SMILES canonique |
[Li+].[Li+].[Li+].[Li+].C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)NCC=CC3=CN(C(=O)N=C3N)C4C(C(C(O4)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)NC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-(4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-2-yl)ethanesulfonamide](/img/structure/B13732237.png)
![2'-Deoxy-5-[2-(trimethylsilyl)ethenyl]uridine](/img/structure/B13732243.png)



![2-piperidin-1-yl-7-(trifluoromethyl)-4H-[1,3]thiazolo[4,5-b]pyridin-5-one](/img/structure/B13732278.png)


